N-(2-cyanopyridin-4-yl)-1-ethyl-2-methylimidazole-4-sulfonamide
Description
N-(2-cyanopyridin-4-yl)-1-ethyl-2-methylimidazole-4-sulfonamide is a nitrogen-containing heterocyclic compound. Heterocyclic compounds, particularly those containing nitrogen, are of significant interest in medicinal chemistry due to their diverse biological activities. This compound is part of a broader class of molecules known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(2-cyanopyridin-4-yl)-1-ethyl-2-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-3-17-8-12(15-9(17)2)20(18,19)16-10-4-5-14-11(6-10)7-13/h4-6,8H,3H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLSDQXBCOMPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)NC2=CC(=NC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanopyridin-4-yl)-1-ethyl-2-methylimidazole-4-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-cyanopyridine with 1-ethyl-2-methylimidazole under sulfonation conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like crystallization, distillation, and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanopyridin-4-yl)-1-ethyl-2-methylimidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique biological activities .
Scientific Research Applications
N-(2-cyanopyridin-4-yl)-1-ethyl-2-methylimidazole-4-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyanopyridin-4-yl)-1-ethyl-2-methylimidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrogen-containing heterocycles, such as:
Indazole derivatives: Known for their analgesic and anti-inflammatory properties.
Pyridine derivatives: Widely studied for their antimicrobial and anticancer activities.
Imidazole derivatives: Commonly used in antifungal and anticancer research.
Uniqueness
N-(2-cyanopyridin-4-yl)-1-ethyl-2-methylimidazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide moiety, in particular, is known for enhancing the compound’s solubility and bioavailability, making it a promising candidate for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
